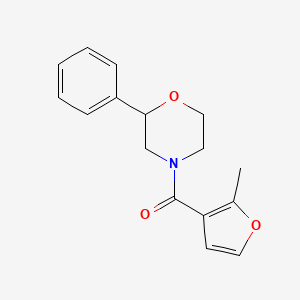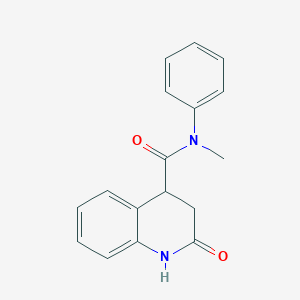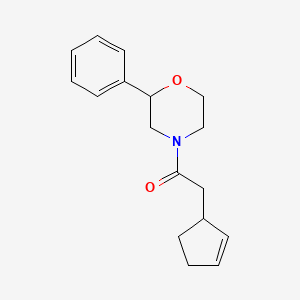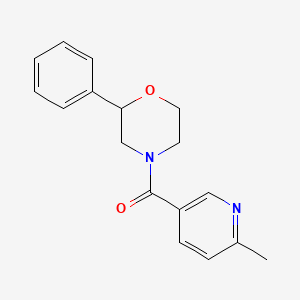
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used in scientific research to investigate the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including:
- Analgesic effects: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to reduce pain in animal models.
- Anti-inflammatory effects: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to reduce inflammation in animal models.
- Appetite stimulation: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to increase appetite in animal models.
- Mood alteration: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to alter mood in animal models, leading to feelings of relaxation and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide in lab experiments is its potency as a cannabinoid agonist. This allows researchers to investigate the effects of cannabinoids on the central nervous system at lower doses, reducing the risk of side effects. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide in lab experiments is its potential for abuse and dependence, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide, including:
- Investigating the long-term effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide on the central nervous system.
- Developing more selective agonists of the cannabinoid receptors for use in lab experiments.
- Investigating the potential therapeutic uses of cannabinoids for pain, inflammation, and other conditions.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide is synthesized by reacting 2,3-dihydro-1H-inden-1-one with N-methylcyclopentylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with an acyl chloride to form the final compound, N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been used in scientific research to investigate the physiological and biochemical effects of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, inflammation, appetite, and mood.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-17(16(18)13-7-2-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h4-6,9,13,15H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXFLYNOABFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)








![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)


